1-(2-Methylphenyl)-Piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-Piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-methylphenyl group attached to the nitrogen atom of the piperidine ring gives this compound its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)-Piperidine can be synthesized through several methods. One common approach involves the reductive amination of 2-methylphenylamine with piperidine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Another method involves the cyclization of N-(2-methylphenyl)ethylenediamine using a dehydrating agent such as phosphorus oxychloride. This reaction forms the piperidine ring through intramolecular cyclization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-Piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: N-substituted piperidine derivatives
Scientific Research Applications
1-(2-Methylphenyl)-Piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-Piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties . Additionally, the compound’s structure allows it to participate in various chemical reactions, further contributing to its biological activity .
Comparison with Similar Compounds
1-(2-Methylphenyl)-Piperidine can be compared with other piperidine derivatives, such as:
N-Phenylpiperidine: Lacks the methyl group on the phenyl ring, which may result in different biological activities and chemical reactivity.
N-(2-Chlorophenyl)piperidine: Contains a chlorine atom instead of a methyl group, which can significantly alter its pharmacological properties and chemical behavior.
N-(2-Methoxyphenyl)piperidine: The presence of a methoxy group can influence the compound’s solubility and reactivity compared to the methyl group.
This compound’s unique structure, with the 2-methylphenyl group, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties .
Properties
CAS No. |
7250-70-6 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H17N/c1-11-7-3-4-8-12(11)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
OGLZSMPGMUDNKR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCCCC2 |
Canonical SMILES |
CC1=CC=CC=C1N2CCCCC2 |
Key on ui other cas no. |
7250-70-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.